Boc-5-benzyloxy-DL-tryptophan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

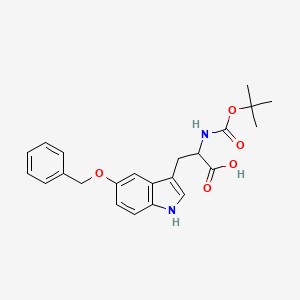

Boc-5-benzyloxy-DL-tryptophan is a biochemical used for proteomics research . It has a molecular formula of C23H26N2O5 and a molecular weight of 410.46 .

Molecular Structure Analysis

The IUPAC name for Boc-5-benzyloxy-DL-tryptophan is 2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid . The molecular structure details are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis

Boc-5-benzyloxy-DL-tryptophan is a light yellow crystalline substance . , a density of 1.323 g/cm3 , and a boiling point of 563.4 °C at 760 mmHg .Scientific Research Applications

Proteomics Research

Boc-5-benzyloxy-DL-tryptophan: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. This compound is used as a biochemical tool to modify proteins and peptides during synthesis. The protection of the amino group by the Boc group allows for specific reactions to occur at other sites of the molecule without interference .

Peptide Synthesis

In peptide synthesis, Boc-5-benzyloxy-DL-tryptophan serves as a building block. The Boc group (tert-butyloxycarbonyl) is a common protecting group for the amino group in amino acids and peptides. Its presence ensures that the amino group does not react prematurely during the coupling of amino acids .

Enzyme Inhibition Studies

Researchers use this compound to study enzyme-substrate interactions, particularly in enzymes that recognize the tryptophan moiety. By incorporating Boc-5-benzyloxy-DL-tryptophan into substrates or inhibitors, scientists can investigate the binding specificity and catalytic mechanisms of these enzymes .

Molecular Probing

Boc-5-benzyloxy-DL-tryptophan: can act as a molecular probe to study protein folding and stability. The benzyloxy group provides a fluorescent tag that can be monitored during experiments to understand how proteins fold and what conditions affect their stability .

Drug Design and Development

In drug design, Boc-5-benzyloxy-DL-tryptophan is valuable for creating tryptophan analogs. These analogs can be used to modulate the activity of tryptophan-dependent pathways and receptors, leading to the development of new therapeutic agents .

Chemical Biology

This compound is used in chemical biology to modify biomolecules selectively. It allows for the introduction of modifications that can alter the function or localization of proteins within cells, aiding in the understanding of biological processes .

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOOZLUZMYIOFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Trifluoromethyl)benzo[d]thiazol-2-amine](/img/structure/B1368866.png)